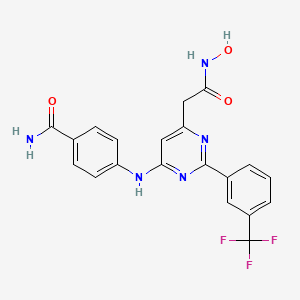
4-Pyrimidineacetamide, 6-((4-(aminocarbonyl)phenyl)amino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidineacetamide, 6-((4-(aminocarbonyl)phenyl)amino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 4-Pyrimidineacetamide, 6-((4-(aminocarbonyl)phenyl)amino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- involves multiple steps, typically starting with the preparation of the pyrimidine ring. The synthetic route often includes the condensation of ethyl acetoacetate with amidines, followed by various substitution reactions to introduce the desired functional groups. Industrial production methods may involve the use of high-throughput synthesis techniques to optimize yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of the N-hydroxy group makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the positions on the pyrimidine ring. Common reagents include Grignard reagents and alkyllithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Pyrimidineacetamide, 6-((4-(aminocarbonyl)phenyl)amino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, often enzymes or receptors. The presence of the N-hydroxy group allows it to form hydrogen bonds with target molecules, influencing their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator of various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrimidine derivatives, 4-Pyrimidineacetamide, 6-((4-(aminocarbonyl)phenyl)amino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- stands out due to its unique combination of functional groups. Similar compounds include:
- 4-Pyrimidineacetamide, 6-((2-(aminocarbonyl)phenyl)amino)-2-(3-fluorophenyl)-N-hydroxy
- 4-Pyrimidineacetamide, 6-((2-(aminocarbonyl)phenyl)amino)-2-(3-chlorophenyl)-N-hydroxy
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
57630-95-2 |
|---|---|
Molekularformel |
C20H16F3N5O3 |
Molekulargewicht |
431.4 g/mol |
IUPAC-Name |
4-[[6-[2-(hydroxyamino)-2-oxoethyl]-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C20H16F3N5O3/c21-20(22,23)13-3-1-2-12(8-13)19-26-15(10-17(29)28-31)9-16(27-19)25-14-6-4-11(5-7-14)18(24)30/h1-9,31H,10H2,(H2,24,30)(H,28,29)(H,25,26,27) |
InChI-Schlüssel |
FPZHSTQYSIYEJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC(=N2)NC3=CC=C(C=C3)C(=O)N)CC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


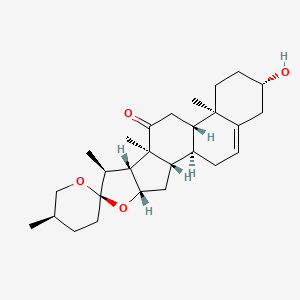
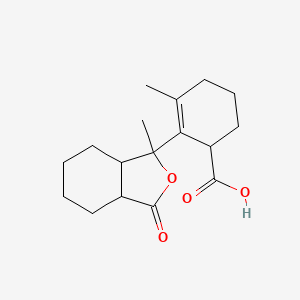

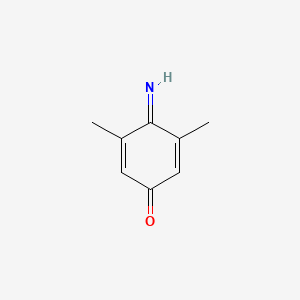
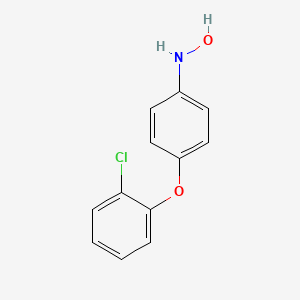
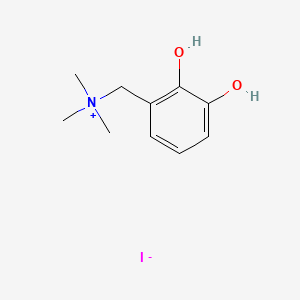


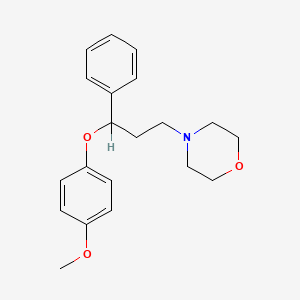
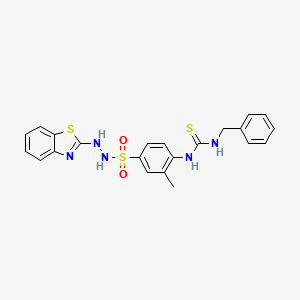
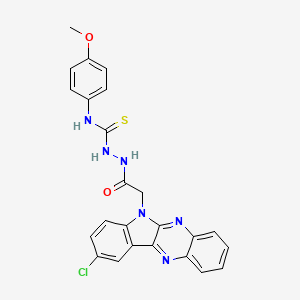

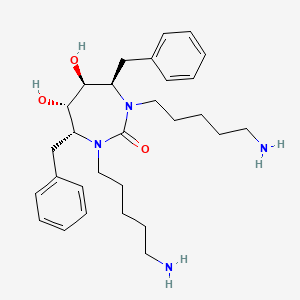
![(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1-propyl-1,3-diazinane-4-carboxamide](/img/structure/B12697116.png)
